Montelukast, cis-

Overview

Description

Synthesis Analysis

The synthesis of Montelukast involves several key steps that highlight its complexity and the ingenuity in its creation. One approach to the synthesis of Montelukast sodium involves a formal synthesis route where key chiral diol intermediates are accessed with greater convergence of C-C bond-forming steps compared to previous routes. This improved synthetic efficiency is achieved through homogeneous metal-based catalysis in pivotal steps, including a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation of the ketone functionality to introduce the benzylic alcohol chiral center, achieving an enantioselectivity of 99% ee (Bollikonda et al., 2015). Another innovative synthesis method involves iron-catalyzed enantioselective sulfa-Michael addition, demonstrating the synthesis of (R)-Montelukast in 72% overall yield over four steps from commercially available materials (White & Shaw, 2014).

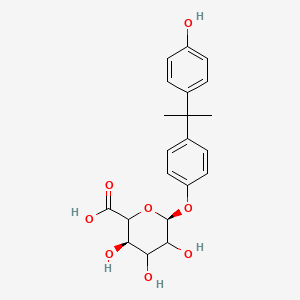

Molecular Structure Analysis

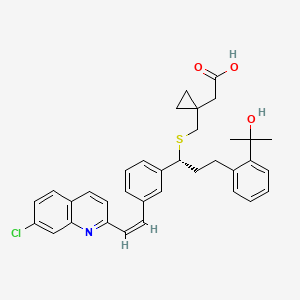

The molecular structure of Montelukast reveals its complexity and specificity in interacting with leukotriene receptors. It contains a quinoline moiety, a key structural feature contributing to its activity. The structure of the API Montelukast has been elucidated, revealing two symmetry-independent molecules connected to long ribbons along the c-axis via hydrogen bonds, with the lattice energy primarily attributed to multipole–multipole interactions between highly polarized Montelukast moieties (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast undergoes various chemical reactions, including sulfoxidation and hydroxylation, primarily catalyzed by cytochrome P450 isoforms, particularly CYP3A4 and CYP2C9, highlighting its metabolic pathway in humans (Chiba et al., 1997). Its chemical stability is influenced by factors such as light exposure, leading to the formation of its cis-isomer as a major photoproduct, with the rate of photodegradation influenced by solvent type (Al Omari et al., 2007).

Physical Properties Analysis

Montelukast’s physical properties, such as its solubility and stability, are crucial for its formulation and efficacy. The development of Montelukast nanocrystals for transdermal delivery highlights efforts to improve its chemical stability and transdermal delivery efficiency, ensuring that the labile compound remains stable and effective (Im et al., 2019).

Chemical Properties Analysis

The chemical properties of Montelukast, including its reactivity and interaction with biological molecules, are fundamental to its pharmacological activity. The identification and synthesis of its metabolic oxidation products provide insight into its metabolic fate within the body, underscoring the complexity of its interactions and the body’s ability to metabolize and eliminate it (Dufresne et al., 1996).

Scientific Research Applications

Montelukast has been shown to ameliorate memory impairment and neuroinflammatory and apoptotic responses in mice induced by amyloid-β, suggesting its potential as a treatment strategy for Alzheimer's disease (Lai et al., 2014).

It is widely used in the treatment of asthma and allergic rhinitis in both children and adults due to its potent leukotriene-receptor antagonist properties (Bisgaard et al., 2009).

In pediatric studies, montelukast significantly reduced asthma exacerbations in young children with intermittent asthma (Bisgaard et al., 2005).

Montelukast has been associated with neuropsychiatric adverse events, including suicidal ideation and depression, warranting further research on the underlying pharmacological mechanisms (Umetsu et al., 2021).

It reduces airway eosinophilic inflammation in asthma, demonstrating its efficacy in treating chronic asthma (Pizzichini et al., 1999).

The pharmacokinetics and drug-drug interactions of montelukast are significantly influenced by transporter-mediated hepatic uptake, especially by organic anion transporting polypeptides (OATPs) (Varma et al., 2017).

Montelukast may serve as an antifibrotic therapeutic agent for lung fibrosis, showing effects on myofibroblasts in interstitial lung disease (Fireman et al., 2004).

Mechanism of Action

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)